3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
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Scientific Research Applications
Adrenergic Receptor Affinity : A study by Romeo, Russo, and Blasi (2001) synthesized derivatives of 5H-pyrimido[5,4-b]indole, showing affinity and selectivity for the α1D-adrenoceptor subtype. These compounds, including similar structural derivatives to the specified compound, were tested towards cloned α1A, α1B, and α1D adrenergic receptors subtypes in binding assays (Romeo, Russo, & Blasi, 2001).
Antimicrobial Activity : Yurttaş et al. (2016) explored the synthesis of various dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. The synthesized compounds showed significant antimicrobial activity (Yurttaş et al., 2016).
Anticonvulsant Activity : Kamiński, Rzepka, and Obniska (2011) synthesized new derivatives and tested them for anticonvulsant activity. These derivatives included 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, showing effectiveness in various seizure models (Kamiński, Rzepka, & Obniska, 2011).
Antiproliferative Activity : Mallesha et al. (2012) synthesized new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing significant antiproliferative effects against various human cancer cell lines (Mallesha et al., 2012).
HIV-1 Reverse Transcriptase Inhibitors : Romero et al. (1994) conducted a study on bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds showed potency far exceeding the lead compound U-80493E (Romero et al., 1994).
Salmonella Biofilm Inhibition : Robijns et al. (2012) identified and characterized derivatives of 5H-pyrimido[5,4-b]indole as inhibitors of Salmonella biofilms. They focused on molecules that do not influence planktonic growth to minimize resistance development (Robijns et al., 2012).
Mechanism of Action
Target of Action
The compound “3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one” is likely to interact with alpha1-adrenergic receptors (α1-ARs), which are a class of G-protein-coupled receptors . These receptors are significant targets for various neurological conditions treatment .
Mode of Action
The interaction of “3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one” with its targets can lead to a variety of effects. The compound may act as an antagonist, blocking the action of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
It’s known that indole derivatives, which this compound is a part of, can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Indole derivatives have been reported to exhibit notable cytotoxicity in certain cell lines .
Action Environment
The action environment of “3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one” is likely to be influenced by various factors. For instance, storage conditions can affect the stability of the compound
properties
IUPAC Name |
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-16-5-6-17(2)20(11-16)29-7-9-30(10-8-29)23(32)14-31-15-27-24-18-12-21(34-3)22(35-4)13-19(18)28-25(24)26(31)33/h5-6,11-13,15,28H,7-10,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHHELRUVVIVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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